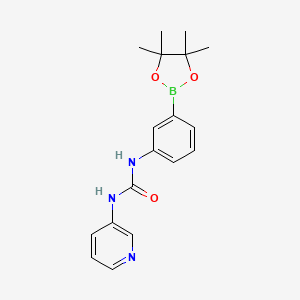
1-(Pyridin-3-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyridin-3-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a complex organic compound that features a pyridine ring, a phenyl ring substituted with a boronate ester, and a urea linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves multiple steps:
Formation of the Boronate Ester: The phenyl ring is first functionalized with a boronate ester group. This can be achieved through a Suzuki coupling reaction, where a phenyl halide reacts with a boronic acid or ester in the presence of a palladium catalyst.
Urea Formation: The urea linkage is formed by reacting an amine with an isocyanate. In this case, the pyridine-3-amine would react with an appropriate isocyanate derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the boronate ester group.
Reduction: Reduction reactions could target the urea linkage or the pyridine ring.
Substitution: The phenyl ring and pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could introduce various functional groups onto the phenyl or pyridine rings.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals or advanced materials.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers, catalysts, or electronic components.
作用机制
The mechanism of action for this compound would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it is a receptor modulator, it could interact with receptor sites to alter cellular signaling pathways.
相似化合物的比较
Similar Compounds
1-(Pyridin-3-yl)-3-phenylurea: Lacks the boronate ester group, which may affect its reactivity and biological activity.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea: Lacks the pyridine ring, which may influence its chemical properties and applications.
Uniqueness
The presence of both the pyridine ring and the boronate ester group in 1-(Pyridin-3-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea makes it unique, potentially offering a combination of chemical reactivity and biological activity not found in simpler analogs.
属性
分子式 |
C18H22BN3O3 |
|---|---|
分子量 |
339.2 g/mol |
IUPAC 名称 |
1-pyridin-3-yl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
InChI |
InChI=1S/C18H22BN3O3/c1-17(2)18(3,4)25-19(24-17)13-7-5-8-14(11-13)21-16(23)22-15-9-6-10-20-12-15/h5-12H,1-4H3,(H2,21,22,23) |
InChI 键 |
FRPCGBSPISSWJH-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


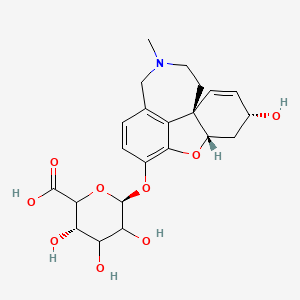
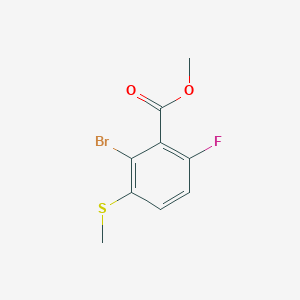

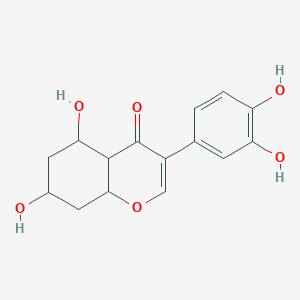

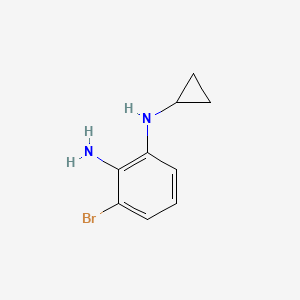
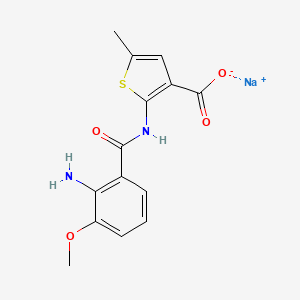
![D-Phenylalanyl-N-[(3s)-6-Carbamimidamido-1-Chloro-2-Oxohexan-3-Yl]-L-Phenylalaninamide](/img/structure/B12336198.png)
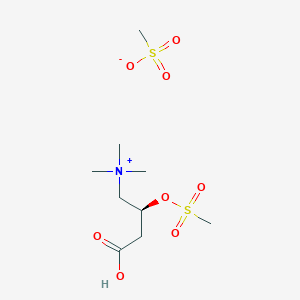
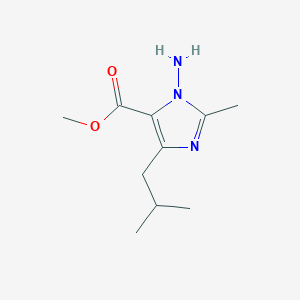
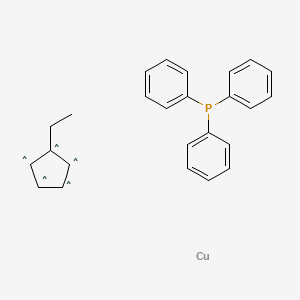
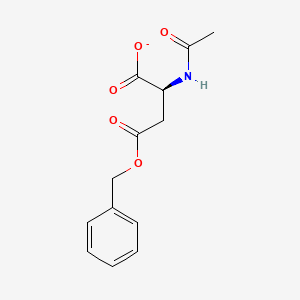

![Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-6,16-dimethyl-, (11beta,16alpha)-](/img/structure/B12336249.png)
